(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
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Overview
Description
JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that is structurally related to JWH 081. It is known for its high affinity for the central cannabinoid receptor 1 (CB1) and a reduced affinity for the peripheral cannabinoid receptor 2 (CB2) . The compound is often used as an analytical reference standard in forensic and research applications .
Mechanism of Action
Target of Action
JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that shows a high affinity for the central CB1 receptor with a Ki value of 1.2 nM . It also has a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a cannabinoid agonist, JWH 081 8-methoxynaphthyl isomer binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity.
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can influence several biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP). This can further affect the function of protein kinase A (PKA), a key regulator of numerous cellular processes . .
Pharmacokinetics
The pharmacokinetic properties of JWH 081 8-methoxynaphthyl isomer, including its absorption, distribution, metabolism, and excretion (ADME), are not well-characterized. As a synthetic cannabinoid, it is likely to share some pharmacokinetic characteristics with other cannabinoids. For instance, cannabinoids are typically lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are also metabolized primarily in the liver and excreted in the feces and urine . .
Result of Action
The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell survival and proliferation, and affect immune response . .
Action Environment
The action, efficacy, and stability of JWH 081 8-methoxynaphthyl isomer can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 8-methoxynaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 8-methoxy-1-naphthylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of JWH 081 8-methoxynaphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
JWH 081 8-methoxynaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Scientific Research Applications
JWH 081 8-methoxynaphthyl isomer has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
JWH 073: Structurally similar to JWH 018 but with a different alkyl chain length.
JWH 122: Similar to JWH 018 but with a different substitution pattern on the naphthyl ring.
Uniqueness
JWH 081 8-methoxynaphthyl isomer is unique due to the presence of the methoxy group at the 8-position of the naphthyl ring . This structural modification results in distinct binding affinities and pharmacological effects compared to other synthetic cannabinoids .
Properties
IUPAC Name |
(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSHGRPSVJODG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017319 |
Source
|
Record name | JWH-081 8-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349837-48-4 |
Source
|
Record name | JWH-081 8-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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